![molecular formula C15H18N4O2 B2387614 3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2097896-23-4](/img/structure/B2387614.png)
3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
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Description
3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. In
Scientific Research Applications
- Researchers have discovered that this compound plays a crucial role in supporting cancer cell proliferation and resistance to ferroptosis (a form of regulated cell death). The complex formed by cytosolic glutamate oxaloacetate transaminase 1 (GOT1), dihydroorotate dehydrogenase (DHODH), and other enzymes is called the “pyrimidinosome.” This multi-enzyme complex regulates pyrimidine biosynthesis and influences ferroptosis defense mechanisms .
- The findings suggest that targeting the pyrimidinosome could be a potential strategy for cancer therapy. Cancer cells with lower AMP-activated protein kinase (AMPK) expression rely more on pyrimidinosome-mediated UMP biosynthesis and are more susceptible to its inhibition .
- The compound is used in proteomics research. Its molecular formula is C18H26FN3O4S, and it has a molecular weight of 399.48 g/mol .
- The level of 5-hydroxymethylcytosine (5hmC) in genes correlates positively with gene expression in human tissues. It outperforms 5-methylcytosine (5mC) in predicting gene expression levels .
- Researchers have identified tissue-specific and differentially hydroxymethylated regions (tsDhMRs) associated with 5hmC. These regions play a role in epigenetic regulation and tissue-specific gene expression .
- The compound is involved in de novo pyrimidine biosynthesis, catalyzed by cytosolic carbamoyl-phosphate synthetase II, aspartate transcarbamylase, CAD, UMPS, and mitochondrial DHODH. However, the precise coordination of these enzymes remains an open question .
Cancer Cell Proliferation and Ferroptosis Defense
Targeting Pyrimidinosome for Cancer Treatment
Proteomics Research
Gene Expression Prediction
Identification of Tissue-Specific Hydroxymethylation Regions
De Novo Pyrimidine Biosynthesis Pathway
properties
IUPAC Name |
3-(dimethylamino)-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18(2)13-6-3-5-12(11-13)14(20)16-8-10-19-9-4-7-17-15(19)21/h3-7,9,11H,8,10H2,1-2H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGKOXJPXPKDMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=CC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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